Superior SERT Binding Affinity and Potency of (S)-Norfluoxetine over (R)-Norfluoxetine
In a direct head-to-head comparison, Seproxetine ((S)-norfluoxetine) demonstrates a 20- to 22-fold greater potency at the serotonin transporter (SERT) compared to its (R)-enantiomer. Specifically, (S)-norfluoxetine inhibits [3H]paroxetine binding to 5-HT uptake sites with a Ki of 1.3 nM, while (R)-norfluoxetine exhibits a Ki of 26 nM [1]. This difference in target affinity translates directly into functional inhibition of serotonin (5-HT) uptake, where (S)-norfluoxetine has a Ki of 14 nM versus (R)-norfluoxetine's 308 nM, again reflecting the >20-fold difference [1].
| Evidence Dimension | Inhibition of [3H]paroxetine binding to serotonin uptake sites |
|---|---|
| Target Compound Data | Ki = 1.3 nM |
| Comparator Or Baseline | (R)-norfluoxetine: Ki = 26 nM |
| Quantified Difference | (S)-norfluoxetine is 20 times more potent (Ki ratio of 20:1) |
| Conditions | Rat cerebral cortex synaptosomes |
Why This Matters
This extreme stereospecificity is critical for researchers investigating the precise molecular interactions at the SERT binding pocket and for ensuring consistent, potent, and well-defined activity in downstream in vitro assays.
- [1] Wong, D. T., Bymaster, F. P., Reid, L. R., Mayle, D. A., Krushinski, J. H., & Robertson, D. W. (1993). Norfluoxetine enantiomers as inhibitors of serotonin uptake in rat brain. Neuropsychopharmacology, 8(4), 337-344. View Source
